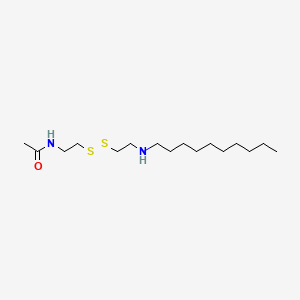
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide is an organic compound with the molecular formula C₁₆H₃₄N₂OS₂ This compound features a decylamino group, a dithioether linkage, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide typically involves the following steps:
Formation of the Decylamino Intermediate: The initial step involves the reaction of decylamine with an appropriate alkylating agent to form the decylamino intermediate.
Dithioether Linkage Formation: The decylamino intermediate is then reacted with a disulfide compound to introduce the dithioether linkage.
Acetamide Formation: Finally, the compound is treated with acetic anhydride or acetyl chloride to form the acetamide group.
The reaction conditions generally involve moderate temperatures (50-80°C) and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The dithioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide involves its interaction with molecular targets such as proteins and enzymes. The dithioether linkage can form reversible disulfide bonds with thiol groups in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-((2-(Octylamino)ethyl)dithio)ethyl)acetamide
- N-(2-((2-(Hexylamino)ethyl)dithio)ethyl)acetamide
- N-(2-((2-(Dodecylamino)ethyl)dithio)ethyl)acetamide
Uniqueness
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide is unique due to its specific chain length (decyl group) and the presence of both dithioether and acetamide functionalities. This combination provides distinct chemical reactivity and biological activity compared to its analogs with shorter or longer alkyl chains.
Eigenschaften
CAS-Nummer |
15386-61-5 |
|---|---|
Molekularformel |
C16H34N2OS2 |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
N-[2-[2-(decylamino)ethyldisulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C16H34N2OS2/c1-3-4-5-6-7-8-9-10-11-17-12-14-20-21-15-13-18-16(2)19/h17H,3-15H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
OTHPRRZDNZEAPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCSSCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















